3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride
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Overview
Description
3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and a benzonitrile moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride typically involves the reaction of 4-fluorobenzonitrile with an appropriate aminoethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
- Oxidation products include imines and oximes.
- Reduction products include primary amines.
- Substitution reactions yield various substituted benzonitrile derivatives .
Scientific Research Applications
3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
- 3-(1-Aminoethyl)-4,4-difluorobenzonitrile hydrochloride
- 3-(1-Aminoethyl)-4-chlorobenzonitrile hydrochloride
Uniqueness: 3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-(1-aminoethyl)-4-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H |
InChI Key |
JIBDXYPPAALVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C#N)F)N.Cl |
Origin of Product |
United States |
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